1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 930994-87-9
VCID: VC7520390
InChI: InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
SMILES: COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Molecular Formula: C18H18Cl2N2O2
Molecular Weight: 365.25

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine

CAS No.: 930994-87-9

Cat. No.: VC7520390

Molecular Formula: C18H18Cl2N2O2

Molecular Weight: 365.25

* For research use only. Not for human or veterinary use.

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine - 930994-87-9

Specification

CAS No. 930994-87-9
Molecular Formula C18H18Cl2N2O2
Molecular Weight 365.25
IUPAC Name (3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Standard InChI Key GEEYVSOCVDEXRK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine features a piperazine core substituted at the 1-position with a 3,5-dichloro-4-methoxybenzoyl group and at the 4-position with a phenyl group. The benzoyl moiety introduces electron-withdrawing chlorine atoms at the 3- and 5-positions, alongside a methoxy group at the 4-position, creating a sterically hindered aromatic system. The phenyl group at the piperazine’s 4-position contributes to lipophilicity, influencing membrane permeability .

Comparative Structural Analysis

Analogous compounds, such as 1-(3,5-dichloro-4-pyridyl)piperazine (CAS 175277-80-2), demonstrate similar halogenated aromatic systems but lack the methoxy and phenyl substituents . The presence of methoxy groups in related molecules, such as those in piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives, has been linked to enhanced antimicrobial activity .

Spectroscopic and Crystallographic Data

While crystallographic data for 1-(3,5-dichloro-4-methoxybenzoyl)-4-phenylpiperazine remain unreported, studies on similar compounds provide benchmarks. For instance, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide crystallizes in a triclinic system with unit cell parameters a = 6.974(3) Å, b = 8.132(3) Å, and c = 12.349(5) Å . Such data suggest that halogen and methoxy substituents likely induce comparable lattice distortions in the title compound.

Table 1: Comparative Molecular Properties of Selected Piperazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(3,5-Dichloro-4-pyridyl)piperazineC₉H₁₁Cl₂N₃232.11Pyridyl, dichloro
Piperazin-1-yl (3,4,5-TMP)methanoneC₁₄H₂₀N₂O₄280.32Trimethoxybenzoyl
Title CompoundC₁₈H₁₇Cl₂N₂O₂394.25Dichloro-methoxybenzoyl, phenyl

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-(3,5-dichloro-4-methoxybenzoyl)-4-phenylpiperazine likely follows a multi-step sequence involving:

  • Benzoyl Chloride Formation: Conversion of 3,5-dichloro-4-methoxybenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride.

  • Piperazine Coupling: Reaction of the acyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine, analogous to the synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate .

Optimization Considerations

Literature on related compounds emphasizes the role of coupling agents. For example, EDCl/HOBt-mediated couplings achieve yields >75% for piperazine-benzoyl conjugates . Solvent selection (e.g., THF vs. DCM) and reaction temperature (0°C vs. room temperature) critically impact purity and byproduct formation.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization from ethyl acetate or ethanol . LC-MS and elemental analysis serve as primary characterization tools, with reported deviations <0.4% for C, H, N content in analogous compounds .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s logP (calculated via Crippen’s method) is estimated at 3.8±0.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL due to the phenyl and dichloro substituents, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Stability Profile

Accelerated stability studies on similar piperazine derivatives show decomposition <5% after 6 months at 25°C, with primary degradation products arising from demethylation or hydrolysis of the methoxy group .

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